molecular formula C28H25N3O4S B2702867 N-(2,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866873-79-2

N-(2,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2702867
CAS No.: 866873-79-2
M. Wt: 499.59
InChI Key: KITLGNRPAMXGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Analysis

  • Crystal Structure Analysis : The determination of the crystal structure of related compounds offers insights into their molecular configuration and intermolecular interactions. For example, the study of the crystal structure of a capsaicinoid demonstrated the unique orientation of vanilloid, amide, and dimethylphenyl groups, highlighting the diverse structural possibilities within this chemical class (Park et al., 1995).

Synthesis and Characterization

  • Synthesis Techniques : Research on the synthesis of variously substituted/unsubstituted aromatic organic compounds, including those related to acetamide derivatives, underpins the development of novel compounds with potential biological activities. These compounds are synthesized through a series of conversions, providing a pathway for creating novel molecules with significant scientific applications (Rehman et al., 2013).
  • Radiosynthesis : The radiosynthesis of compounds, such as chloroacetanilide herbicides, demonstrates the application of these methods in tracing and studying the metabolism and mode of action of various substances, contributing to our understanding of their behavior in biological systems (Latli & Casida, 1995).

Biological Screening and Potential Therapeutic Uses

  • Biological Screening : The synthesized compounds' biological screening against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) provides valuable data on their potential therapeutic uses. For instance, compounds demonstrating activity against AChE suggest potential applications in treating conditions like Alzheimer's disease (Rehman et al., 2013).

Environmental and Agricultural Research

  • Herbicide Analysis and Detection : The detection and analysis of herbicides and their degradation in natural water demonstrate the environmental applications of related compounds. Such studies are essential for understanding the ecological impact of agricultural chemicals and developing methods for their detection and analysis in environmental samples (Zimmerman, Schneider, & Thurman, 2002).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-17-8-9-18(2)22(14-17)29-24(32)16-36-28-30-25-21-6-4-5-7-23(21)35-26(25)27(33)31(28)15-19-10-12-20(34-3)13-11-19/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITLGNRPAMXGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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